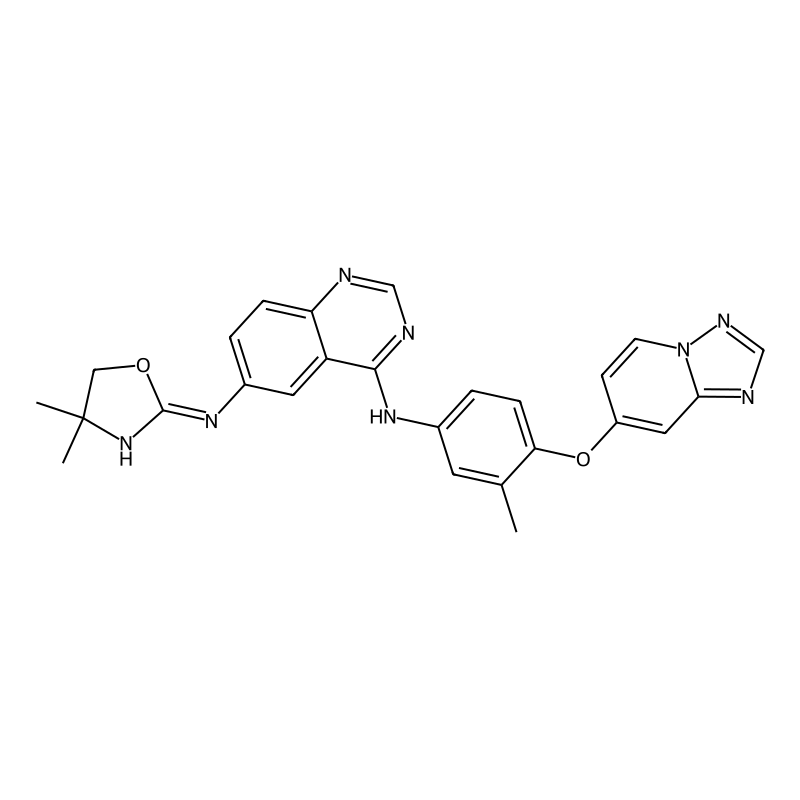

Tucatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in HER2-Positive Breast Cancer Treatment

Scientific Field: Oncology - Breast Cancer Therapy

Summary of Application: Tucatinib is a selective HER2 tyrosine kinase inhibitor used in combination with other agents to treat HER2-positive metastatic breast cancer. It has shown efficacy in improving survival outcomes, particularly in patients with brain metastases .

Methods of Application: Tucatinib is administered orally in combination with trastuzumab and capecitabine. The dosing regimen typically involves a continuous cycle of tucatinib intake, with specific dosages adjusted based on patient response and tolerance .

Results and Outcomes: Clinical trials have demonstrated that tucatinib, when combined with trastuzumab and capecitabine, significantly improves progression-free survival (PFS) and overall survival (OS) rates in patients with HER2-positive metastatic breast cancer, including those with brain metastases .

Application in Preclinical Models of Breast Cancer

Scientific Field: Preclinical Cancer Research

Summary of Application: In preclinical models, tucatinib has been combined with the antibody-drug conjugate T-DM1 to potentiate its activity against HER2-positive breast cancer cells and patient-derived xenograft (PDX) models .

Methods of Application: The combination therapy was tested in vitro using breast cancer cell lines and in vivo using PDX models. Tucatinib’s effect on HER2 internalization and catabolism was studied to understand its mechanism of action .

Results and Outcomes: The combination of tucatinib and T-DM1 showed synergistic cytotoxic responses and improved antitumor activity in vivo. It also resulted in enhanced HER2 pathway inhibition, decreased proliferation, and increased apoptosis in the PDX models .

Application in Brain Metastasis Models

Scientific Field: Neuro-Oncology

Summary of Application: Tucatinib has been evaluated for its ability to penetrate the blood-brain barrier and inhibit tumor growth in xenograft models of brain metastasis originating from HER2-positive breast cancer .

Methods of Application: Intracranial tumor tissues were treated with tucatinib to assess its distribution and efficacy in the brain environment. The study involved monitoring tumor growth and survival outcomes in the animal models .

Results and Outcomes: Tucatinib demonstrated the capability to penetrate intracranial tumor tissues, effectively inhibiting tumor growth and improving survival in the xenograft model of brain metastasis .

Application in Combination Therapies

Scientific Field: Pharmacology and Drug Development

Summary of Application: Tucatinib is being explored for use in combination with immunotherapy and chemotherapeutic agents for advanced-stage/metastatic HER2-positive breast cancer treatment .

Methods of Application: Clinical trials are investigating the efficacy of tucatinib in combination with various immunotherapies and chemotherapies. The focus is on determining the optimal combination and dosing to maximize patient outcomes .

Results and Outcomes: Recent approvals by regulatory agencies like the FDA highlight the promising potential of tucatinib-based combination therapies in treating advanced-stage/metastatic HER2-positive breast cancer .

Application in Solid Tumors Beyond Breast Cancer

Scientific Field: Oncology - Solid Tumors

Summary of Application: Tucatinib is being studied for its efficacy in treating HER2-positive solid tumors other than breast cancer, such as colorectal cancer .

Methods of Application: The application involves clinical trials where tucatinib is tested against various solid tumors with HER2 overexpression. The trials aim to evaluate the drug’s safety, tolerability, and efficacy in these new contexts .

Results and Outcomes: While still in the research phase, tucatinib shows promise in expanding its therapeutic applications to other types of solid tumors with HER2 overexpression .

Application in Pharmacokinetic Studies

Scientific Field: Clinical Pharmacology

Summary of Application: Tucatinib’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are being studied to optimize dosing and improve therapeutic outcomes .

Methods of Application: Population pharmacokinetic modeling approaches are used to analyze tucatinib in healthy subjects and patients. These studies help identify patient characteristics that may influence drug pharmacokinetics .

Results and Outcomes: Pharmacokinetic studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, which can inform personalized dosing strategies to enhance its therapeutic efficacy .

Application in Advanced HER2-Positive Breast Cancer

Scientific Field: Oncology - Advanced Breast Cancer Treatment

Summary of Application: Tucatinib is used to treat advanced HER2-positive breast cancer in patients who have already undergone two or more treatments for this subtype of breast cancer .

Methods of Application: Tucatinib is administered orally, typically twice a day, with or without food. It is often given in combination with the chemotherapy drug capecitabine and the cancer drug trastuzumab .

Results and Outcomes: The use of Tucatinib in this setting aims to block the HER2 protein on cancer cells, which stops the cells from dividing and growing, thereby managing the disease and improving patient outcomes .

Application in Combination with Trastuzumab and Capecitabine

Scientific Field: Pharmacotherapy - Combination Drug Therapy

Summary of Application: Tucatinib is part of a combination therapy with trastuzumab and capecitabine, which is used to treat breast cancer and may sometimes be used for other cancers .

Methods of Application: This combination therapy is administered under close supervision, with regular blood tests to monitor the patient’s response and the treatment’s impact on liver and kidney function .

Results and Outcomes: The combination has been recommended by health authorities like NICE, following evidence from clinical trials demonstrating its efficacy in previously treated patients with HER2-positive locally advanced or metastatic breast cancer .

Application in Regulatory Approvals

Scientific Field: Regulatory Science

Summary of Application: Tucatinib has received approval from regulatory agencies such as the FDA for use in combination with trastuzumab and capecitabine for adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases .

Methods of Application: The approval process involved reviewing clinical trial data, such as the HER2CLIMB trial, which demonstrated the efficacy of tucatinib in the specified patient population .

Results and Outcomes: The approval signifies the drug’s potential in improving survival outcomes for patients with HER2-positive metastatic breast cancer who have received prior anti-HER2-based regimens .

Application in Preclinical Models of HER2-Positive Breast Cancer

Scientific Field: Preclinical Research

Summary of Application: Tucatinib has shown potential in enhancing the activity of T-DM1 in preclinical models of HER2-positive breast cancer, suggesting its use in combination with other HER2-targeting agents .

Methods of Application: The activity of tucatinib was characterized in combination with T-DM1 in preclinical models, including cell lines and patient-derived xenograft models .

Results and Outcomes: The combination demonstrated improved antitumor activity in vivo, including in models refractory to T-DM1 single-agent activity, supporting clinical studies of the combination .

Application in Clinical Settings of HER2-Positive Breast Cancer

Scientific Field: Clinical Oncology

Summary of Application: Recent updates on the efficacy of tucatinib-based therapeutic approaches have been highlighted in experimental models and clinical settings of HER2-positive breast cancer .

Methods of Application: Clinical studies and reviews have focused on the efficacy of tucatinib in combination with immunotherapy and/or chemotherapeutic agents for treating advanced-stage/metastatic HER2-positive breast cancer .

Results and Outcomes: The findings suggest that tucatinib-based therapies can provide positive clinical outcomes for patients with advanced disease and in neoadjuvant settings, addressing the challenge of resistance mechanisms to HER2-targeted therapies .

Application in Pharmacokinetic Modeling

Scientific Field: Clinical Pharmacokinetics

Summary of Application: Tucatinib’s pharmacokinetic properties are being studied to optimize dosing and improve therapeutic outcomes, particularly in healthy subjects and patients .

Methods of Application: Population pharmacokinetic modeling approaches are used to analyze tucatinib’s absorption, distribution, metabolism, and excretion, identifying patient characteristics that may influence drug pharmacokinetics .

Results and Outcomes: These studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, informing personalized dosing strategies to enhance therapeutic efficacy .

Tucatinib is a small molecule tyrosine kinase inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). It is primarily used in the treatment of advanced or metastatic HER2-positive breast cancer, either alone or in combination with other therapies such as trastuzumab and capecitabine. The chemical formula for tucatinib is , and it has a molecular weight of approximately 480.53 g/mol . Tucatinib functions by inhibiting the phosphorylation of HER2 and HER3, which leads to downstream effects on critical signaling pathways, including mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling .

Tucatinib acts as a HER2 tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways. In HER2-positive cancers, HER2 overexpression leads to uncontrolled cell growth and proliferation. Tucatinib binds competitively to the ATP-binding pocket of the HER2 tyrosine kinase domain, thereby blocking its activity [, ]. This inhibition disrupts the HER2 signaling pathway, ultimately leading to cancer cell death or slowed growth [].

Tucatinib can cause a variety of side effects, including diarrhea, fatigue, nausea, and skin rash []. Clinical trials have also reported more serious side effects, such as interstitial lung disease and hepatotoxicity [, ]. The drug label provides a comprehensive list of potential side effects and safety considerations [].

Tucatinib exhibits potent anti-tumor activity against HER2-positive cancers. In clinical trials, it has demonstrated significant efficacy when combined with trastuzumab and capecitabine in patients with previously treated HER2-positive breast cancer. The most common adverse reactions associated with tucatinib include diarrhea, nausea, vomiting, and palmar-plantar erythrodysesthesia . Its ability to penetrate the blood-brain barrier also makes it a promising candidate for treating brain metastases associated with HER2-positive breast cancer .

The synthesis of tucatinib involves several steps, typically starting from readily available precursors. A notable reference for its synthesis is by Philip Kocienski, who outlines a multi-step synthetic route that incorporates key intermediates to construct the complex structure of tucatinib . The detailed synthetic pathway includes various chemical transformations such as cyclization and functional group modifications to achieve the final product.

Tucatinib is primarily indicated for use in advanced or metastatic HER2-positive breast cancer. It is often used in combination therapies to enhance treatment efficacy. The drug has shown promise in clinical settings, particularly for patients who have received prior treatments without favorable outcomes . Additionally, ongoing research is exploring its potential applications in other HER2-positive malignancies and its utility in overcoming resistance to other therapies.

Tucatinib exhibits significant drug-drug interactions due to its metabolism via cytochrome P450 enzymes. Co-administration with strong CYP3A or moderate CYP2C8 inhibitors can increase the risk of toxicity associated with tucatinib . Conversely, strong CYP3A inducers may reduce its effectiveness. Interaction studies highlight the need for careful monitoring when tucatinib is used alongside other medications that share metabolic pathways.

Several compounds exhibit structural and functional similarities to tucatinib. Below is a comparison of tucatinib with other notable tyrosine kinase inhibitors:

| Compound Name | Target | Indication | Unique Features |

|---|---|---|---|

| Trastuzumab | HER2 | HER2-positive breast cancer | Monoclonal antibody; different mechanism of action |

| Lapatinib | HER1/HER2 | Breast cancer | Dual-targeting; oral administration |

| Neratinib | HER1/HER2 | Breast cancer | Extended exposure; irreversible inhibition |

| Afatinib | EGFR/HER2 | Lung cancer; head and neck cancers | Irreversible inhibitor; broader target spectrum |

Tucatinib's unique advantage lies in its selective action against HER2 while maintaining a favorable safety profile compared to other agents that may affect multiple pathways or receptors .

The retrosynthetic analysis of tucatinib reveals a complex molecular architecture centered around a quinazoline core substituted with a triazolopyridine moiety and an oxazoline ring system [3] [5] [14]. The strategic disconnection of tucatinib follows a convergent synthetic approach that identifies three key structural fragments: the quinazoline-4,6-diamine core, the triazolo[1,5-a]pyridin-7-yloxy-3-methylaniline fragment, and the 4,4-dimethyl-4,5-dihydrooxazole moiety [3] [5].

The quinazoline core represents the central scaffold of tucatinib and can be traced back to readily available starting materials through multiple retrosynthetic pathways [25] [28]. The most practical approach involves the disconnection at the carbon-nitrogen bonds connecting the quinazoline ring to both the aniline and oxazoline substituents [2] [3]. This retrosynthetic strategy allows for the independent synthesis of each fragment followed by convergent assembly.

The triazolopyridine-containing aniline fragment can be retrosynthetically traced to 2-methyl-4-nitrophenol and 4-chloropyridin-2-amine as starting materials [2] [5]. The formation of the triazolo[1,5-a]pyridine system requires a cyclization strategy involving nucleophilic aromatic substitution followed by oxidative cyclization [2] [22]. The nitro group in the phenol derivative serves as a precursor to the aniline functionality through reduction chemistry [2].

The oxazoline ring system can be disconnected to reveal amino alcohol precursors, specifically 2-amino-2-methylpropan-1-ol derivatives [16] [19]. The formation of the oxazoline ring involves cyclization reactions that can be achieved through various methodologies including acid-catalyzed condensation or oxidative cyclization approaches [16].

Key Intermediate Synthesis and Functionalization Strategies

Triazolopyridine Intermediate Synthesis

The synthesis of 4-( [1] [2] [4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline represents a critical intermediate in tucatinib synthesis [3] [5] [14]. This intermediate has been successfully prepared on a 100-gram scale with 33 percent yield over five steps and 99 percent purity [3] [5]. The synthetic route begins with the nucleophilic aromatic substitution reaction between 2-methyl-4-nitrophenol and 4-chloropyridin-2-amine in the presence of base at elevated temperature [2].

The key cyclization step involves treatment with dimethylformamide dimethyl acetal and hydroxylamine hydrochloride to furnish the aryl formamidine intermediate [2]. Subsequent cyclization with trifluoroacetic anhydride results in the formation of the triazolopyridine ring system [2] [24]. The final reduction of the nitro group to the corresponding aniline completes the synthesis of this key intermediate [2].

Alternative approaches to triazolopyridine synthesis include modified Mitsunobu reactions starting from acylated 2-hydrazinopyridines under mild conditions [22]. One-pot three-component synthesis methods utilizing carboxaldehydes, 3-amino-1,2,4-triazole, and appropriate nitrile precursors have also been developed [22]. The 1,3-dipolar cycloaddition of pyridynes with organic azides represents another viable synthetic pathway [22].

Quinazoline Core Functionalization

The quinazoline-4,6-diamine core synthesis employs multiple strategic approaches depending on the substitution pattern and functional group requirements [25] [28] [31]. The most efficient route involves the coupling of chloroquinazoline derivatives with appropriate aniline nucleophiles [7] [9] [34]. The nucleophilic aromatic substitution on 4-chloro-6-nitroquinazoline with the triazolopyridine aniline intermediate proceeds under basic conditions to afford the desired quinazoline derivative [7].

Copper-catalyzed cross-coupling methodologies have proven particularly effective for quinazoline functionalization [34] [36]. The use of copper acetate as catalyst in combination with various ligands enables efficient carbon-nitrogen bond formation under mild conditions [34]. The copper-catalyzed dual oxidative benzylic carbon-hydrogen amination of methylarenes using tert-butyl hydroperoxide as oxidant provides access to functionalized quinazolines in 52-92 percent yields [34].

Three-component coupling strategies utilizing 2-aminoarylketones, methylarenes, and ammonium acetate under copper catalysis have been developed for quinazoline synthesis [34]. The reaction proceeds through oxidative amination of benzylic carbon-hydrogen bonds followed by intramolecular cyclization [34]. Kinetic isotope effect studies demonstrate that carbon-hydrogen bond cleavage represents the rate-determining step in this methodology [34].

Oxazoline Ring Construction

The synthesis of the 4,4-dimethyl-4,5-dihydrooxazole moiety utilizes established oxazoline formation methodologies [16] [19]. The most straightforward approach involves the cyclization of 2-amino-2-methylpropan-1-ol with appropriate carboxylic acid derivatives [16] [19]. Lewis acid catalysts such as zinc chloride, zinc oxide, and indium(III) chloride facilitate the formation of oxazolines from nitrile precursors [16].

The methylthio-substituted oxazole intermediate, 4,4-dimethyl-2-(methylthio)-4,5-dihydrooxazole trifluoromethanesulfonate, can be prepared under mild conditions in 67 percent yield over two steps [3] [5] [14]. This intermediate serves as an activated electrophile for the final coupling reaction with the quinazoline-aniline intermediate [3].

Catalyst-free reaction conditions have been reported for oxazoline synthesis using microwave and ultrasonic irradiation techniques [16]. Oxidizing agents such as N-bromosuccinimide and hypervalent iodine reagents enable oxazoline formation from aldehyde precursors [16]. Transition metal catalysts including copper, ruthenium, and titanium complexes have proven effective for oxazoline synthesis from carboxylic acid precursors [16].

| Intermediate | Synthetic Method | Yield (%) | Steps | Purity (%) | Scale Demonstrated |

|---|---|---|---|---|---|

| 4-( [1] [2] [4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | Five-step synthesis from 2-methyl-4-nitrophenol | 33 | 5 | 99 | 100g |

| N4-(4-( [1] [2] [4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine | Three-step synthesis via quinazoline coupling | 67 | 3 | >99 | Lab scale |

| 4,4-dimethyl-2-(methylthio)-4,5-dihydrooxazole trifluoromethanesulfonate | Two-step mild conditions preparation | 67 | 2 | High | Lab scale |

Green Chemistry Approaches for Scalable Production

Environmentally Benign Synthetic Routes

Recent developments in tucatinib synthesis have focused on environmentally friendly methodologies that minimize the use of toxic reagents and reduce waste generation [9] [37]. The copper-catalyzed carbon-nitrogen cross-coupling approach using 4-hydroxy-6-chloroquinazoline as starting material represents a significant advancement in green chemistry applications [9] [37]. This method employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate as an activating agent, avoiding high-corrosivity and high-toxicity reagents [9].

The environmentally benign route begins with copper-catalyzed carbon-nitrogen cross-coupling between 4-hydroxy-6-chloroquinazoline and 2-amino-4,4-dimethyl-4,5-dihydrooxazole [9] [37]. The 4-hydroxy group of quinazolinone is subsequently activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, followed by nucleophilic substitution with 4-( [1] [2] [4]triazolo[1,5-a]pyridine-7-yloxy)-3-methylaniline [9]. This approach achieves high product yield and purity while reducing equipment requirements and environmental protection concerns [9].

Copper bromide catalysis under nitrogen protection has been employed for the initial coupling step, utilizing potassium phosphate as base and N-methylnicotinamide as ligand [37]. The reaction proceeds at 120 degrees Celsius for 20 hours, yielding 82.1 percent of the desired product [37]. Alternative conditions using ethylene glycol monomethyl ether as solvent and lower reaction temperatures (100 degrees Celsius) have also proven effective [37].

Process Optimization and Atom Economy

Process optimization efforts have focused on improving atom economy and reducing the number of synthetic steps required for tucatinib production [7] [8] [13]. The development of one-pot three-component methodologies represents a significant advancement in process efficiency [31] [34]. These approaches combine multiple bond-forming reactions in a single reaction vessel, reducing purification requirements and waste generation [31].

The optimization of reaction conditions has led to the identification of mild reaction parameters that maintain high yields while reducing energy consumption [7] [8]. The use of aqueous workup procedures and crystallization-based purification methods minimizes the requirement for chromatographic separations [7] [8]. pH control in the range of 3-5 using hydrochloric acid has proven critical for maintaining product quality [7].

Recent patent applications describe improved processes that achieve 90 percent yield in the key coupling step while maintaining high product purity [7] [8]. These optimized conditions involve careful control of reaction temperature, pH, and reagent stoichiometry [7] [8]. The isolation of intermediates through aqueous quenching and filtration procedures reduces the environmental impact of the synthetic process [7] [8].

Scalable Manufacturing Considerations

Large-scale production of tucatinib requires careful consideration of reaction safety, waste minimization, and cost-effectiveness [12] [13]. The demonstrated synthesis of key intermediates on 100-gram scale provides confidence in the scalability of the synthetic route [3] [5]. Process safety considerations include the avoidance of high-energy intermediates and the use of conventional laboratory equipment [9].

Solvent selection plays a crucial role in scalable manufacturing, with preference given to environmentally acceptable solvents and solvent recycling opportunities [37]. The use of dimethylformamide and acetonitrile in key steps requires careful handling procedures and waste management protocols [37]. Alternative solvent systems including ethylene glycol derivatives have been investigated for improved environmental profiles [37].

Quality control measures for large-scale production include in-process monitoring of reaction progress and intermediate purity [27]. High-performance liquid chromatography methods have been developed for tucatinib quantification in pharmaceutical dosage forms [27]. The stability of tucatinib in various storage conditions has been evaluated to ensure product quality throughout the manufacturing and distribution process [27].

| Synthetic Route | Key Intermediates | Overall Yield (%) | Number of Steps | Final Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| Yin et al. (2019) - Three-step route | 4-( [1] [2] [4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | 17 | 9 | >99 | 100g scale preparation, high purity |

| ChemicalBook synthesis | Tucatinib N-1 intermediate | 96 | 2 | Not specified | High yield single step |

| CN114230568A process | Compound of Formula IV + Formula V | 88-90 | Multi-step | Not specified | Good yield coupling reaction |

| WO2024003929A1 process | N-(4-( [1] [2] [4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-nitroquinazolin-4-amine | 90 | Multi-step | Not specified | High yield process |

| Green chemistry route (CN112159404A) | 4-hydroxy-6-chloroquinazoline | 82.1 | 2 | Not specified | Environmentally friendly, avoids toxic reagents |

Tucatinib demonstrates exceptional selectivity for Human Epidermal Growth Factor Receptor 2 over Epidermal Growth Factor Receptor through distinct structural mechanisms [1] [2] [3]. The compound exhibits greater than 1,000-fold selectivity for Human Epidermal Growth Factor Receptor 2 versus Epidermal Growth Factor Receptor in cell signaling assays, with an inhibitory concentration 50 of 6.9-8 nanomolar for Human Epidermal Growth Factor Receptor 2 compared to greater than 1,000 nanomolar for Epidermal Growth Factor Receptor [1] [4].

The molecular foundation of this selectivity lies in tucatinib's quinazoline-based scaffold, which contains conserved structural elements found in other tyrosine kinase inhibitors including lapatinib, erlotinib, and gefitinib [5] [6]. However, tucatinib's unique triazolopyridine substituent contributes significantly to its Human Epidermal Growth Factor Receptor 2 selectivity [7]. Structural modeling indicates that this triazolopyridine ring forms a crucial hydrogen bond with Serine783 in the Human Epidermal Growth Factor Receptor 2 kinase domain, an interaction that is not favorably formed with Epidermal Growth Factor Receptor [7].

Tucatinib functions as an adenosine triphosphate-competitive, reversible inhibitor that binds to the adenosine triphosphate-binding pocket of the Human Epidermal Growth Factor Receptor 2 intracellular kinase domain [8] [9]. This binding mode effectively prevents Human Epidermal Growth Factor Receptor 2 autophosphorylation and subsequent activation of downstream signaling cascades [10] [11]. The reversible nature of tucatinib's binding distinguishes it from irreversible tyrosine kinase inhibitors such as neratinib, which forms covalent bonds with Cysteine805 in the kinase domain [7].

Crystal structure analysis of tucatinib bound to the Human Epidermal Growth Factor Receptor 2 kinase domain reveals the precise molecular interactions responsible for its selectivity and potency [12]. The compound's binding conformation within the adenosine triphosphate-binding site creates specific contacts that favor Human Epidermal Growth Factor Receptor 2 over other Human Epidermal Growth Factor family members [7]. This structural selectivity minimizes off-target effects on Epidermal Growth Factor Receptor, thereby reducing the potential for Epidermal Growth Factor Receptor-associated toxicities such as diarrhea and skin rash that are commonly observed with dual Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 inhibitors [2] [4].

The kinase inhibition profile demonstrates that tucatinib specifically targets Human Epidermal Growth Factor Receptor 2 phosphorylation while maintaining minimal activity against Human Epidermal Growth Factor Receptor 4 and other kinases [1] [13]. This selectivity extends to the inhibition of Human Epidermal Growth Factor Receptor 3 phosphorylation, which occurs indirectly through the disruption of Human Epidermal Growth Factor Receptor 2 and Human Epidermal Growth Factor Receptor 3 heterodimerization rather than direct Human Epidermal Growth Factor Receptor 3 kinase domain binding [1] [14].

Downstream Signaling Modulation: Mitogen-Activated Protein Kinase and Phosphoinositide 3-Kinase-Protein Kinase B Pathway Crosstalk

Tucatinib effectively modulates both Mitogen-Activated Protein Kinase and Phosphoinositide 3-Kinase-Protein Kinase B signaling pathways through its inhibition of Human Epidermal Growth Factor Receptor 2 kinase activity [1] [14] [15]. The compound potently inhibits signal transduction downstream of Human Epidermal Growth Factor Receptor 2 and Human Epidermal Growth Factor Receptor 3 through these interconnected pathways, resulting in comprehensive disruption of oncogenic signaling networks [1] [14].

In the Mitogen-Activated Protein Kinase pathway, tucatinib treatment leads to reduced activation of Mitogen-Activated Protein Kinase Kinase and Extracellular Signal-Regulated Kinase through inhibition of Human Epidermal Growth Factor Receptor 2-mediated upstream signaling [15] [16]. This pathway modulation contributes significantly to the antiproliferative effects observed in Human Epidermal Growth Factor Receptor 2-positive cancer cells [15]. The Mitogen-Activated Protein Kinase cascade, which includes Rapidly Accelerated Fibrosarcoma, Mitogen-Activated Protein Kinase Kinase, and Extracellular Signal-Regulated Kinase components, represents a critical effector pathway for Human Epidermal Growth Factor Receptor 2-driven cellular proliferation and survival [17] [18].

The Phosphoinositide 3-Kinase-Protein Kinase B pathway represents another major downstream target of tucatinib's inhibitory effects [14] [19] [20]. Treatment with tucatinib results in dose-dependent reduction of Protein Kinase B phosphorylation in Human Epidermal Growth Factor Receptor 2-overexpressing breast cancer cells [14]. This inhibition extends to downstream mechanistic Target of Rapamycin signaling, creating a comprehensive blockade of the Phosphoinositide 3-Kinase-Protein Kinase B-mechanistic Target of Rapamycin axis [19] [20].

The crosstalk between Mitogen-Activated Protein Kinase and Phosphoinositide 3-Kinase-Protein Kinase B pathways becomes particularly evident in the context of tucatinib treatment [20] [15]. Both pathways contribute to Human Epidermal Growth Factor Receptor 2-driven oncogenesis, and their simultaneous inhibition by tucatinib creates synergistic antiproliferative effects [15]. The Phosphoinositide 3-Kinase pathway plays a key role in resistance to Human Epidermal Growth Factor Receptor 2-targeted drugs, making its inhibition by tucatinib particularly valuable for overcoming therapeutic resistance [21] [20].

Mechanistic studies demonstrate that tucatinib's effects on these signaling pathways result in cell cycle arrest and reduced proliferative signaling [15] [22]. The compound induces apoptosis through enhanced caspase 3 and 7 activity, with these effects being amplified when tucatinib is combined with other Human Epidermal Growth Factor Receptor 2-targeted therapies [14] [22]. The pathway modulation also affects cellular processes beyond proliferation, including deoxyribonucleic acid damage repair mechanisms and metabolic reprogramming [15].

In Human Epidermal Growth Factor Receptor 2-mutant cancers, tucatinib demonstrates particularly potent inhibition of both Mitogen-Activated Protein Kinase and Phosphoinositide 3-Kinase-Protein Kinase B signaling [23] [24]. The compound effectively blocks downstream signaling in models harboring Human Epidermal Growth Factor Receptor 2 exon 20 insertion mutations, indicating its broad applicability across different Human Epidermal Growth Factor Receptor 2 alteration types [23].

Synergistic Mechanisms with Monoclonal Antibody Therapies

Tucatinib exhibits remarkable synergistic activity when combined with monoclonal antibody therapies targeting Human Epidermal Growth Factor Receptor 2, creating enhanced antitumor effects through complementary mechanisms of action [25] [26] [27]. The molecular basis for this synergy stems from the simultaneous targeting of different Human Epidermal Growth Factor Receptor 2 functional domains - extracellular inhibition by monoclonal antibodies and intracellular kinase domain inhibition by tucatinib [28] [29].

The combination of tucatinib with trastuzumab represents the most extensively studied synergistic mechanism [25] [14] [30]. Trastuzumab binds to extracellular domain four of Human Epidermal Growth Factor Receptor 2, while tucatinib inhibits the intracellular kinase domain, creating a dual blockade strategy that prevents both receptor dimerization and kinase activation [28] [29]. This complementary targeting results in enhanced inhibition of Human Epidermal Growth Factor Receptor 2 pathway signaling compared to either agent alone [14] [30].

A critical mechanistic discovery reveals that tucatinib mediates an increase in inactive Human Epidermal Growth Factor Receptor 2 molecules at the cell surface through inhibition of Human Epidermal Growth Factor Receptor 2 ubiquitination [25] [26]. This effect stabilizes Human Epidermal Growth Factor Receptor 2 at the cell surface, providing increased binding sites for monoclonal antibodies and enhancing their therapeutic efficacy [25]. The reduction in Human Epidermal Growth Factor Receptor 2 ubiquitination by tucatinib contrasts with the effects of irreversible tyrosine kinase inhibitors like neratinib, which increase Human Epidermal Growth Factor Receptor 2 ubiquitination and promote receptor degradation [25].

The synergistic mechanism with antibody-drug conjugates, particularly ado-trastuzumab emtansine, involves enhanced internalization and catabolism dynamics [25] [27]. Tucatinib treatment increases the internalization of ado-trastuzumab emtansine through the stabilization of surface Human Epidermal Growth Factor Receptor 2, resulting in greater delivery of cytotoxic payload to cancer cells [25] [27]. This mechanism produces synergistic cytotoxic responses and demonstrates improved antitumor activity in patient-derived xenograft models that are refractory to ado-trastuzumab emtansine monotherapy [25] [27].

The trafficking dynamics of Human Epidermal Growth Factor Receptor 2-targeted antibodies are significantly altered by tucatinib treatment [25]. While untreated cells show standard antibody internalization kinetics, tucatinib-treated cells demonstrate delayed but sustained internalization, allowing for prolonged antibody-receptor engagement [25]. Despite the initial delay, Human Epidermal Growth Factor Receptor 2 ultimately traffics to lysosomal compartments within 24-72 hours, ensuring appropriate antibody-drug conjugate processing [25].

Combination studies demonstrate that tucatinib with trastuzumab produces a 2-fold increase in caspase-3 and 7 activity compared to either treatment alone, indicating enhanced apoptotic responses [14]. The synergistic effects extend to improved rates of partial and complete tumor regression in preclinical models, with the combination matching the efficacy of standard-of-care trastuzumab, pertuzumab, and docetaxel combinations while eliminating the need for chemotherapy [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Tukysa is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with HER2�positive locally advanced or metastatic breast cancer who have received at least 2 prior anti�HER2 treatment regimens.

Treatment of solid tumours

Treatment of breast malignant neoplasms

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

In a study of radiolabled tucatinib, about 86% of the total dose was excreted in the feces and 4.1% was found in the urine. About 16% of the tucatinib dose recovered in the feces was identified as unchanged tucatinib.

The volume of distribution of tucatinib is about 1670 L. This drug penetrates the blood-brain barrier.

The apparent clearance is 148 L/h.

Metabolism Metabolites

Wikipedia

16-Ketoestradiol

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients